2-Decaprenyl-6-methoxyphenol
描述
Structure
2D Structure
属性
分子式 |
C57H88O2 |
|---|---|
分子量 |
805.3 g/mol |
IUPAC 名称 |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-6-methoxyphenol |
InChI |
InChI=1S/C57H88O2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)43-44-55-41-22-42-56(59-12)57(55)58/h22-23,25,27,29,31,33,35,37,39,41-43,58H,13-21,24,26,28,30,32,34,36,38,40,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+ |
InChI 键 |
FYLLWSGFAAQKHU-GBBROCKZSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C)C)C |
产品来源 |
United States |
Precursor Pathways and Initial Stages Leading to the Formation of 2 Decaprenyl 6 Methoxyphenol
Biosynthesis of the Benzoquinone Head Group Precursor
The aromatic head group of the molecule is derived from 4-hydroxybenzoate (B8730719) (4-HB). Organisms have evolved different strategies to produce this essential precursor, primarily utilizing intermediates from aromatic amino acid metabolism.
In many bacteria and yeast, 4-hydroxybenzoate (4-HB) is synthesized from chorismate, a key intermediate of the shikimate pathway. frontiersin.orgnih.gov The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, which serves as a crucial branch-point for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other aromatic compounds. wikipedia.org
In bacteria such as Escherichia coli, the conversion of chorismate to 4-HB is a direct, single-step reaction catalyzed by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene. frontiersin.orgnih.gov This enzyme cleaves pyruvate (B1213749) from chorismate to yield 4-HB. frontiersin.org While yeast like Saccharomyces cerevisiae also produce 4-HB from the shikimate pathway, they lack a direct homolog of the bacterial ubiC gene, indicating a distinct, though less understood, enzymatic pathway. nih.gov
Eukaryotes, including mammals and plants, primarily synthesize 4-HB from the aromatic amino acid L-tyrosine and, to some extent, L-phenylalanine. nih.govmdpi.com The pathway is thought to be carried out in the cytosol. mdpi.com Phenylalanine can be converted to tyrosine, which then undergoes deamination to form 4-coumarate. nih.govproteinlounge.com Subsequent enzymatic steps, including the action of enzymes with activities similar to feruloyl-CoA synthetase and enoyl-CoA hydratase, are believed to process 4-coumarate to yield 4-HB. nih.gov While this pathway is established as the main source of 4-HB in eukaryotes, the complete sequence of enzymes involved has not been fully elucidated. mdpi.com
Research has revealed that 4-HB is not the sole precursor for the benzoquinone ring. Certain organisms can utilize alternative molecules. In the yeast S. cerevisiae, para-aminobenzoic acid (pABA) has been identified as a viable alternative precursor for coenzyme Q biosynthesis. nih.govnih.gov
In plants and mammals, other natural products can also serve as ring precursors. nih.gov Notably, the flavonol kaempferol (B1673270) has been shown to be a source for the CoQ ring, particularly in plants where it can contribute significantly to the 4-HB pool. mdpi.comresearchgate.nettcsedsystem.edu This demonstrates a fascinating intersection between primary and specialized (secondary) metabolism. tcsedsystem.edu In mammalian kidney cells, exogenous kaempferol can also be used for CoQ biosynthesis. mdpi.com
The synthesis of the benzoquinone head group relies on specific enzymes that catalyze key transformations. The roles of some of these proteins are well-characterized, particularly in bacteria.
| Enzyme/Protein | Gene | Organism(s) | Function |
| Chorismate pyruvate-lyase | ubiC | Bacteria (e.g., E. coli) | Catalyzes the direct conversion of chorismate to 4-hydroxybenzoate and pyruvate. frontiersin.orgnih.gov |
| Tyrosine ammonia-lyase (TAL) | - | Eukaryotes, Bacteria | Deaminates tyrosine to form 4-coumarate, an intermediate in the pathway to 4-HB. nih.gov |
| COQ2 / UbiA | COQ2 / ubiA | Eukaryotes / Bacteria | A 4-hydroxybenzoate polyprenyltransferase that, while not involved in 4-HB synthesis itself, is the first enzyme to utilize 4-HB, attaching the isoprenoid tail. nih.govnih.govenzyme-database.org |
This table is not exhaustive as many enzymes in the eukaryotic pathway from tyrosine remain to be definitively identified.
Biosynthesis of the Polyisoprenoid Tail Precursor
The long, lipid-soluble tail of 2-decaprenyl-6-methoxyphenol is a polyisoprenoid chain. This chain is assembled from five-carbon isoprenoid building blocks, which are synthesized via the mevalonate (B85504) pathway in eukaryotes.
The mevalonate (MVA) pathway is an essential metabolic route present in most eukaryotes, archaea, and some bacteria. wikipedia.orgnih.gov It is responsible for producing isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon precursors for all isoprenoid compounds, including cholesterol, steroid hormones, and the polyisoprenoid tail of coenzyme Q. wikipedia.orgtandfonline.com
The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce (R)-mevalonate. wikipedia.org This initial sequence is often referred to as the upper mevalonate pathway. In the subsequent lower mevalonate pathway, mevalonate is phosphorylated twice and then decarboxylated to yield IPP. wikipedia.org An isomerase can then convert IPP to DMAPP. These two molecules serve as the fundamental units that are sequentially added by polyprenyl diphosphate synthases to build the polyisoprenoid chain of a specific length. tandfonline.comtandfonline.com
Key Stages of the Eukaryotic Mevalonate Pathway
| Step | Reactant(s) | Enzyme | Product |
| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA |
| 3 | HMG-CoA | HMG-CoA reductase | (R)-Mevalonate |
| 4 | (R)-Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |
| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-diphosphate |
| 6 | Mevalonate-5-diphosphate | Mevalonate diphosphate decarboxylase | Isopentenyl diphosphate (IPP) |
| 7 | Isopentenyl diphosphate (IPP) | IPP isomerase | Dimethylallyl diphosphate (DMAPP) |
Data sourced from references wikipedia.orgnih.gov.
2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway in Prokaryotes for Isopentenyl Diphosphate and Dimethylallyl Diphosphate Synthesis
In prokaryotes, the synthesis of the fundamental five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), predominantly occurs via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govoup.com This pathway is an alternative to the mevalonate pathway found in eukaryotes and some archaea. The MEP pathway commences with the condensation of D-glyceraldehyde 3-phosphate (GAP) and pyruvate, a reaction catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.govresearchgate.net The product, 1-deoxy-D-xylulose 5-phosphate (DXP), is then converted to MEP by DXP reductoisomerase (IspC). researchgate.net
A series of subsequent enzymatic steps, catalyzed by IspD, IspE, IspF, IspG, and IspH, transform MEP into IPP and DMAPP. researchgate.netnih.gov These two molecules are the universal precursors for the biosynthesis of all isoprenoids, including the decaprenyl tail of this compound.
| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product(s) |
|---|---|---|---|---|
| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Condensation | D-glyceraldehyde 3-phosphate, Pyruvate | 1-deoxy-D-xylulose 5-phosphate |
| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | IspC (DXR) | Reduction and Isomerization | 1-deoxy-D-xylulose 5-phosphate | 2-C-methyl-D-erythritol 4-phosphate |
| 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase | IspD | Cytidyl transfer | 2-C-methyl-D-erythritol 4-phosphate, CTP | 4-diphosphocytidyl-2-C-methyl-D-erythritol |
| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | IspE | Phosphorylation | 4-diphosphocytidyl-2-C-methyl-D-erythritol, ATP | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclization | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate |
| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | Reduction | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate |
| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | IspH | Reduction | (E)-4-hydroxy-3-methylbut-2-enyl diphosphate | Isopentenyl diphosphate, Dimethylallyl diphosphate |
Decaprenyl Diphosphate (DPP) Synthesis and Relevant Prenyltransferases (e.g., DdsA, PDSS1/PDSS2)
The formation of the ten-unit isoprenoid chain, decaprenyl diphosphate (DPP), is orchestrated by a class of enzymes known as prenyltransferases. In many prokaryotes, decaprenyl diphosphate synthase, encoded by the ddsA gene, catalyzes the sequential condensation of IPP molecules onto an allylic diphosphate primer, such as farnesyl diphosphate (FPP). nih.govnih.gov This enzyme elongates the isoprenoid chain to its characteristic ten-unit length. nih.gov
In humans and other eukaryotes, the synthesis of the decaprenyl diphosphate side chain is carried out by a heterotetrameric complex composed of two subunits: decaprenyl diphosphate synthase subunit 1 (PDSS1) and subunit 2 (PDSS2). nih.govwikipedia.orgplos.org This complex catalyzes the formation of all-trans-polyprenyl pyrophosphates from isopentenyl diphosphate. wikipedia.org The PDSS1/PDSS2 complex is responsible for generating the decaprenyl diphosphate precursor required for coenzyme Q10 biosynthesis. nih.govuniprot.org
Condensation of the Head Group and Polyisoprenoid Tail
4-Hydroxybenzoate Polyprenyltransferase Activity (Coq2/UbiA/PPT)
The crucial step of attaching the decaprenyl diphosphate tail to the aromatic head group, 4-hydroxybenzoate (4-HB), is catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase. nih.govwikipedia.orgoup.com This enzyme is known as Coq2 in yeast, UbiA in bacteria, and also referred to as polyprenyltransferase (PPT). oup.comuniprot.orgnih.gov It is a key, membrane-bound enzyme in the ubiquinone biosynthesis pathway. nih.govnih.gov The reaction involves the transfer of the decaprenyl group from decaprenyl diphosphate to the C3 position of 4-hydroxybenzoate, releasing diphosphate and forming 3-decaprenyl-4-hydroxybenzoate (B1234449). wikipedia.org
Substrate Specificity of Polyprenyltransferases for Different Tail Lengths
While 4-hydroxybenzoate polyprenyltransferases exhibit a high degree of specificity for the 4-hydroxybenzoate substrate, their specificity for the length of the polyprenyl diphosphate tail is more relaxed. nih.govabcam.com For instance, the E. coli UbiA enzyme can utilize geranyl diphosphate (C10), farnesyl diphosphate (C15), and solanesyl diphosphate (C45) as substrates, although with varying efficiencies. nih.gov Similarly, human COQ2 can utilize polyprenyl chains of different lengths, which explains the presence of small amounts of CoQ9 in human tissues, where CoQ10 is predominant. abcam.comnih.gov This flexibility allows for the synthesis of different forms of coenzyme Q in various organisms.
| Enzyme | Organism | Accepted Polyprenyl Diphosphate Substrates |
|---|---|---|
| UbiA | Escherichia coli | Geranyl diphosphate (GPP), Farnesyl diphosphate (FPP), Solanesyl diphosphate (SPP) |
| Coq2 | Saccharomyces cerevisiae | Hexaprenyl diphosphate |
| COQ2 | Human | Decaprenyl diphosphate, Nonaprenyl diphosphate |
Sequential Ring Modifications Preceding this compound Formation
Decarboxylation and Hydroxylation Reactions and Associated Enzymes (e.g., UbiD, UbiX, UbiI, UbiH)
Following the attachment of the decaprenyl tail, the resulting intermediate, 3-decaprenyl-4-hydroxybenzoate, undergoes a series of modifications to its aromatic ring. The first of these is a decarboxylation reaction, which removes the carboxyl group from the C1 position. In bacteria, this step is catalyzed by a two-component system consisting of UbiD and UbiX. researchgate.netnih.govmanchester.ac.uk UbiX is a flavin prenyltransferase that synthesizes a novel flavin-derived cofactor required for the decarboxylase activity of UbiD. researchgate.netnih.gov The product of this reaction is 2-decaprenylphenol (B1261592).
Subsequent to decarboxylation, the benzene (B151609) ring undergoes a series of hydroxylation reactions. In E. coli, the C5-hydroxylation is carried out by the FAD-dependent monooxygenase UbiI, which converts 2-octaprenylphenol (B1237511) to 2-octaprenyl-6-hydroxyphenol. nih.govnih.govuniprot.org Another hydroxylation at the C1 position is catalyzed by UbiH, also a flavin-dependent monooxygenase. arxiv.orgebi.ac.uk These hydroxylation steps are crucial for the subsequent methylation reactions that ultimately lead to the formation of the fully substituted benzoquinone ring of coenzyme Q. The formation of this compound, the subject of this article, is a direct result of these sequential ring modifications.
Identification of 2-Decaprenyl-6-hydroxyphenol as a Precursor
Research has identified 2-decaprenyl-6-hydroxyphenol as a direct precursor in the biosynthetic sequence leading to ubiquinones. nih.gov Early studies investigating the metabolic pathway of Coenzyme Q in the photosynthetic bacterium Rhodospirillum rubrum were instrumental in elucidating the sequential modifications of the benzoquinone ring after the attachment of the decaprenyl side chain. These investigations established that 2-multiprenylphenols and specifically this compound are key biosynthetic precursors in the formation of the final ubiquinone molecule. nih.govacs.org
The conversion from 2-decaprenyl-6-hydroxyphenol involves a methylation step. This enzymatic modification is a critical part of the ring modifications that follow the initial condensation of 4-hydroxybenzoate and the decaprenyl tail. The hydroxyl group (-OH) at the 6-position of the phenol (B47542) ring is methylated to a methoxy (B1213986) group (-OCH3), resulting in the formation of this compound. This step is one of several successive hydroxylations and methylations required to fully constitute the final structure of Coenzyme Q10. mdpi.comnih.gov The identification of these intermediates was crucial for mapping the complete biosynthetic pathway. nih.gov
Table 2: Research Findings on Precursor Identification
| Precursor Compound | Organism Studied | Key Finding |
| This compound | Rhodospirillum rubrum | Confirmed as a biosynthetic precursor of ubiquinones. nih.govacs.org |
| 2-multiprenylphenols | Rhodospirillum rubrum | Identified as a class of intermediates in the ubiquinone pathway. nih.govacs.org |
Enzymatic Conversion and Subsequent Transformations Involving 2 Decaprenyl 6 Methoxyphenol
O-methylation Leading to 2-Decaprenyl-6-methoxyphenol
The formation of this compound is a critical step, catalyzed by a specific class of enzymes through an O-methylation reaction. This process involves the transfer of a methyl group to a precursor molecule, a reaction fundamental to the synthesis of coenzyme Q.
Role of Specific O-methyltransferases (e.g., UbiG/Coq3/COQ3)
The O-methylation step that yields this compound is orchestrated by a family of enzymes known as O-methyltransferases. In prokaryotes like Escherichia coli, this enzyme is designated as UbiG, while in eukaryotes such as yeast (Saccharomyces cerevisiae) and humans, the homologous enzyme is known as Coq3 or COQ3. nih.govnih.govtandfonline.comtandfonline.comnih.gov These enzymes are responsible for catalyzing two distinct O-methylation reactions in the coenzyme Q biosynthetic pathway. nih.govportlandpress.comresearchgate.net The first of these reactions, in prokaryotes, is the conversion of 2-polyprenyl-6-hydroxyphenol to 2-polyprenyl-6-methoxyphenol. researchgate.net
Research has demonstrated the functional conservation of these enzymes across different kingdoms of life. For instance, the E. coli UbiG polypeptide can complement a yeast coq3 mutant, indicating that it can perform the same O-methylation steps. uniprot.org Similarly, expression of the human COQ3 has been shown to rescue the growth of yeast lacking a functional Coq3 enzyme. portlandpress.com The Coq3 polypeptide in yeast is found to be peripherally associated with the matrix side of the inner mitochondrial membrane, the primary site of coenzyme Q biosynthesis. nih.govportlandpress.com
| Enzyme Name | Organism Type | Function in CoQ Biosynthesis |
| UbiG | Prokaryotes (e.g., E. coli) | Catalyzes two O-methylation steps |
| Coq3/COQ3 | Eukaryotes (e.g., yeast, humans) | Catalyzes two O-methylation steps |
Cofactor Requirements for O-methylation (e.g., S-adenosylmethionine (SAM))
The enzymatic activity of O-methyltransferases like UbiG and Coq3 is critically dependent on a cofactor, S-adenosylmethionine (SAM or AdoMet). tandfonline.comnih.govportlandpress.com SAM serves as the methyl group donor in these reactions. wikipedia.org It is a common cosubstrate involved in numerous methyl transfer reactions within the body, targeting a wide range of substrates including nucleic acids, proteins, and lipids. wikipedia.org The synthesis of SAM itself is an energy-dependent process, requiring adenosine (B11128) triphosphate (ATP) and methionine. wikipedia.org
In the context of coenzyme Q biosynthesis, SAM provides the methyl group that is attached to the hydroxyl group of the precursor molecule, facilitated by the O-methyltransferase. researchgate.net This methylation is a key modification of the benzoquinone ring. nih.gov Some studies also indicate that the activity of these methyltransferases can be influenced by the presence of divalent metal cations. nih.gov
Substrate Recognition and Catalytic Mechanisms of Methyltransferases
The catalytic mechanism of O-methyltransferases like UbiG and Coq3 involves the precise recognition of their substrate and the efficient transfer of a methyl group from SAM. While the exact tertiary structures and catalytic mechanisms were not fully understood for some time, structural studies on UbiG have provided significant insights. researchgate.net UbiG is identified as a seven β-strand AdoMet-dependent methyltransferase. portlandpress.com
The binding of SAM to methyltransferases can occur through an induced-fit mechanism, where the enzyme's conformation changes upon binding the cofactor. plos.orgnih.gov This interaction is crucial for positioning the methyl group of SAM correctly for transfer to the substrate. The primary structures of UbiG and Coq3 proteins are conserved, suggesting a similar catalytic mechanism. researchgate.net However, eukaryotic Coq3 proteins possess an N-terminal extension that is believed to be a mitochondrial targeting sequence and may play a role in protein-protein interactions within the coenzyme Q biosynthetic complex. researchgate.net
Further Modifications of the Benzoquinone Ring Utilizing this compound
Following its synthesis, this compound undergoes a series of further enzymatic modifications to its benzoquinone ring, ultimately leading to the formation of the fully functional coenzyme Q10 molecule. These modifications include C-methylation and hydroxylation reactions.
C-methylation of this compound and Associated Enzymes (e.g., UbiE/Coq5/COQ5)
A key modification following the initial O-methylation is the C-methylation of the benzoquinone ring. This reaction is catalyzed by another class of methyltransferases, specifically C-methyltransferases. In prokaryotes, this enzyme is known as UbiE, while its eukaryotic homolog is Coq5 or COQ5. nih.govtandfonline.comnih.gov This enzymatic step involves the addition of a methyl group to a carbon atom of the ring structure. tandfonline.com Like the O-methyltransferases, UbiE/Coq5 also utilizes S-adenosylmethionine (SAM) as the methyl group donor. nih.govnih.gov
Hydroxylation Reactions and Related Enzymes (e.g., UbiH/UbiF/Coq7/COQ7)
The biosynthetic pathway of coenzyme Q involves several hydroxylation steps, which are crucial for the final structure and function of the molecule. In E. coli, the enzyme UbiH, a 2-polyprenyl-6-methoxyphenol hydroxylase, is responsible for a hydroxylation reaction involving a this compound intermediate. tandfonline.comresearchgate.net Another enzyme, UbiF, also participates in a subsequent hydroxylation step in prokaryotes. nih.govtandfonline.comnih.gov
In eukaryotes, the corresponding hydroxylation is catalyzed by Coq7/COQ7. nih.govtandfonline.comnih.gov Interestingly, the enzymatic nature of these hydroxylases can differ between prokaryotes and eukaryotes. While the E. coli hydroxylases like UbiH and UbiF are predicted to be flavin-dependent monooxygenases, eukaryotic Coq7 is a carboxylate-bridged diiron hydroxylase. nih.gov These enzymes introduce hydroxyl groups onto the benzoquinone ring, essential modifications for its redox activity. nih.govnih.gov
| Modification | Enzyme (Prokaryote/Eukaryote) | Function |
| C-methylation | UbiE / Coq5 | Adds a methyl group to a carbon on the benzoquinone ring |
| Hydroxylation | UbiH, UbiF / Coq7 | Adds hydroxyl groups to the benzoquinone ring |
Order of Modifications and Pathway Intermediates
The biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone-10, is a highly conserved multi-step process that occurs in the mitochondria of eukaryotes and the cell membrane of prokaryotes. nih.govportlandpress.com The compound this compound is a critical lipid intermediate in this pathway. acs.orgresearchgate.net Its formation and subsequent transformation involve a series of precise enzymatic modifications to the aromatic ring of the precursor molecule. These modifications—hydroxylations, methylations, and decarboxylation—must occur in a specific sequence to yield the final, functional CoQ10 molecule. frontiersin.orgnih.gov
The pathway begins with the precursor para-hydroxybenzoate (pHBA), which is derived from either tyrosine in mammals or the shikimate pathway in bacteria and yeast. frontiersin.orgnih.gov This head group is condensed with a decaprenyl diphosphate (B83284) tail, a 50-carbon isoprenoid chain, to form 3-decaprenyl-4-hydroxybenzoate (B1234449). frontiersin.orgnih.gov Following this initial condensation, a series of modifications to the benzene (B151609) ring ensues.
The intermediate 2-decaprenylphenol (B1261592) undergoes hydroxylation to form 2-decaprenyl-6-hydroxyphenol. frontiersin.orgoup.com This step is followed by an O-methylation reaction. The enzyme UbiG in prokaryotes like Escherichia coli and Rhodobacter sphaeroides, or its homolog COQ3 in eukaryotes, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group at position C6 of 2-decaprenyl-6-hydroxyphenol, resulting in the formation of this compound. nih.govoup.commaxwellsci.com
Once this compound is formed, it is subjected to another hydroxylation. In E. coli, the enzyme UbiH, a monooxygenase, hydroxylates this compound at position C1 of the ring, converting it into 2-decaprenyl-6-methoxy-1,4-benzoquinol. nih.govoup.comresearchgate.netmdpi.com In eukaryotes, the orthologous enzyme is COQ7. nih.gov
Subsequent steps involve further methylations and another hydroxylation to complete the quinone head group. frontiersin.orgnih.gov The entire sequence of modifications from the key intermediate 3-decaprenyl-4-hydroxybenzoate is crucial for the biosynthesis of CoQ10. In many organisms, the enzymes responsible for these terminal steps assemble into a multi-protein complex, termed the "CoQ synthome" in yeast or "Complex Q" in humans, to enhance catalytic efficiency and channel the hydrophobic intermediates. portlandpress.comd-nb.info
The ordered pathway ensures the correct assembly of the 2,3-dimethoxy-5-methyl-benzoquinone head group of CoQ10. frontiersin.org
Table 1: Key Intermediates in the Coenzyme Q10 Biosynthetic Pathway
This table details the sequence of chemical intermediates starting from the condensation of the aromatic ring and the isoprenoid tail to the final steps of Coenzyme Q10 synthesis.
| Order | Compound Name | Abbreviation | Precursor | Key Enzyme(s) (Prokaryotic/Eukaryotic) |
| 1 | 3-Decaprenyl-4-hydroxybenzoate | 10P-HB | p-Hydroxybenzoate (pHBA) + Decaprenyl diphosphate | UbiA / COQ2 |
| 2 | 2-Decaprenylphenol | 10P-Ph | 3-Decaprenyl-4-hydroxybenzoate | UbiD / Unidentified |
| 3 | 2-Decaprenyl-6-hydroxyphenol | 10P-HPh | 2-Decaprenylphenol | UbiI / COQ6 |
| 4 | This compound | 10P-MPh | 2-Decaprenyl-6-hydroxyphenol | UbiG / COQ3 |
| 5 | 2-Decaprenyl-6-methoxy-1,4-benzoquinol | 10P-MBQ | This compound | UbiH / COQ7 |
| 6 | 2-Decaprenyl-3-methyl-6-methoxy-1,4-benzoquinol | 10P-MMBQ | 2-Decaprenyl-6-methoxy-1,4-benzoquinol | UbiE / COQ5 |
| 7 | 2-Decaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol | 10P-MHMBQ | 2-Decaprenyl-3-methyl-6-methoxy-1,4-benzoquinol | UbiF / COQ6 |
| 8 | Ubiquinol-10 | CoQ10H2 | 2-Decaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol | UbiG / COQ3 |
| 9 | Ubiquinone-10 (Coenzyme Q10) | CoQ10 | Ubiquinol-10 | - |
Source: Adapted from research on Coenzyme Q10 biosynthesis in prokaryotic and eukaryotic models. frontiersin.orgnih.govresearchgate.netresearchgate.net
Cellular and Subcellular Organization of 2 Decaprenyl 6 Methoxyphenol Biosynthesis
Localization of Ubiquinone Biosynthesis Enzymes and Intermediates
The synthesis of ubiquinone is not confined to a single organelle but is distributed across several cellular locations. While early precursor synthesis may occur in the cytosol and endoplasmic reticulum, the final modifications to the benzoquinone ring, including the steps involving 2-decaprenyl-6-methoxyphenol, are predominantly localized to the mitochondria. mdpi.com However, ubiquinone itself is a ubiquitous lipid found in nearly all cellular membranes, including the Golgi complex, lysosomes, and peroxisomes, suggesting a complex system of synthesis and distribution. bibliotekanauki.plasm.orgmdpi.com
Mitochondrial Inner Membrane Association of CoQ Synthome
The terminal stages of ubiquinone biosynthesis in eukaryotes are carried out by a large, multi-protein complex known as the CoQ synthome or Complex Q. nih.govnih.gov This enzymatic machinery is strategically located on the matrix-facing side of the inner mitochondrial membrane. mdpi.comnih.gov Biochemical and genetic studies in yeast and mammals have shown that this complex includes the proteins Coq3 through Coq9, which catalyze the sequential hydroxylations, methylations, and decarboxylation of the benzoquinone ring precursor. nih.gov
The CoQ synthome does not appear to be uniformly distributed along the inner membrane but rather assembles into discrete domains or puncta. researchgate.netmdpi.com This organization is thought to enhance the efficiency of the biosynthetic pathway by channeling the highly hydrophobic intermediates between the active sites of the constituent enzymes. nih.gov The stable assembly of this complex is critical, as the absence of one component can lead to the degradation of others and a halt in the pathway. nih.gov
Table 1: Subcellular Localization of Key Stages in Ubiquinone Biosynthesis
| Biosynthetic Stage | Primary Cellular Compartment(s) | Key Enzymes/Proteins |
|---|---|---|
| Polyprenyl Tail Synthesis | Endoplasmic Reticulum, Mitochondria | trans-prenyltransferase |
| Head Group Synthesis (4-hydroxybenzoate) | Cytosol / Mitochondria | Various (pathway varies by organism) |
| Head-to-Tail Condensation | Golgi Apparatus, Mitochondria | COQ2 / UBIAD1 |
| Head Group Modification (leading to this compound) | Mitochondrial Inner Membrane (Matrix Side) | CoQ Synthome (Coq3, Coq5, Coq6, Coq7, etc.) |
Potential Roles of Other Cellular Compartments (e.g., Endoplasmic Reticulum, Golgi Apparatus)
There is substantial evidence that the endoplasmic reticulum (ER) and Golgi apparatus are actively involved in ubiquinone biosynthesis. asm.org In rat liver, studies have demonstrated a sequential synthesis process where the polyprenyl side chain is synthesized in the ER, while the subsequent attachment of this tail to the 4-hydroxybenzoate (B8730719) head group occurs in the Golgi apparatus. bibliotekanauki.plnih.gov From the Golgi, the completed ubiquinone molecule is then thought to be distributed to other cellular membranes. bibliotekanauki.pl
Further supporting a role for the Golgi, a homolog of the mitochondrial COQ2 enzyme, known as UBIAD1, is localized to the Golgi membrane. nih.gov UBIAD1 has been shown to be essential for CoQ biosynthesis within this compartment, which may be critical for providing antioxidant protection to lipids originating from the Golgi. mdpi.comnih.gov Similarly, studies in spinach leaves have found high specific activities for ubiquinone biosynthetic enzymes in microsomal and Golgi fractions, suggesting this extra-mitochondrial pathway is conserved in plants. nih.gov
Proposed Mechanisms for Transport of Intermediates Between Compartments
The compartmentalization of ubiquinone biosynthesis necessitates robust transport mechanisms to move precursors and intermediates between organelles. The transport of the polar head group precursor, 4-hydroxybenzoate, and the isoprene (B109036) units (isopentenyl pyrophosphate) from the cytosol into the mitochondrial matrix is not fully understood, and specific transporters are hypothesized to exist but remain unidentified. nih.govmdpi.com
A leading model for the transfer of lipid intermediates, such as the polyprenyl pyrophosphate tail, involves direct contact sites between the ER and mitochondria. mdpi.com In yeast, these tethers are known as the Endoplasmic Reticulum-Mitochondria Encounter Structure (ERMES), while in mammals, proteins like Mitofusin-2 (MFN2) help bridge the two organelles. mdpi.comnih.gov The CoQ synthome domains within the inner mitochondrial membrane have been observed to localize in close proximity to these contact sites. mdpi.comresearchgate.netmdpi.com This strategic positioning is believed to create a conduit for the efficient transfer of hydrophobic precursors from their site of synthesis in the ER to the CoQ synthome in the mitochondria. nih.gov Disruption of these ER-mitochondria tethers has been shown to destabilize the CoQ synthome, decrease mitochondrial CoQ levels, and cause an accumulation of intermediates in non-mitochondrial membranes, underscoring the functional importance of these contact sites in coordinating cellular CoQ synthesis. researchgate.netnih.gov
Advanced Research Methodologies for Studying 2 Decaprenyl 6 Methoxyphenol
Isotopic Labeling and Mass Spectrometry for Pathway Elucidation and Metabolite Profiling
Isotopic labeling, coupled with mass spectrometry, is a powerful technique for tracing the metabolic fate of precursors and identifying intermediates in a biosynthetic pathway. In the context of CoQ10 synthesis, stable isotope-labeled compounds, such as ¹³C-labeled 4-hydroxybenzoic acid (4-HB), are introduced into cellular systems. nih.gov The incorporation of these heavy isotopes into downstream metabolites, including 2-decaprenyl-6-methoxyphenol and fully synthesized CoQ10, can be detected by mass spectrometry. This allows for the unambiguous identification of pathway intermediates and provides direct evidence for the metabolic route. nih.govoup.com
Liquid chromatography-mass spectrometry (LC-MS) is a particularly valuable tool for this purpose. nih.govfrontiersin.org It separates the complex mixture of cellular lipids and then ionizes the molecules, allowing for their detection based on their mass-to-charge ratio. By comparing the mass spectra of extracts from cells grown with and without the isotopic label, researchers can identify the molecules that have incorporated the label and thus are part of the biosynthetic pathway. nih.gov This methodology has been instrumental in confirming the role of 4-HB as a key precursor and in identifying various prenylated and modified intermediates on the path to CoQ10. nih.govfrontiersin.org
Table 1: Key Applications of Isotopic Labeling and Mass Spectrometry in CoQ10 Biosynthesis Research
| Application | Description | Key Findings |
|---|---|---|
| Pathway Elucidation | Tracing the incorporation of stable isotope-labeled precursors (e.g., ¹³C-4HB) into CoQ10 and its intermediates. nih.gov | Confirmed the sequence of enzymatic modifications of the benzoquinone ring. |
| Metabolite Profiling | Quantifying the levels of various CoQ10 intermediates in wild-type and mutant organisms. | Identified the accumulation of specific intermediates in mutants, linking genes to specific enzymatic steps. nih.gov |
| Flux Analysis | Measuring the rate of synthesis and turnover of CoQ10 and its precursors. | Provided insights into the regulation and efficiency of the biosynthetic pathway. |
Genetic Manipulation Techniques in Model Organisms
Model organisms, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, have been invaluable for dissecting the genetics of CoQ10 biosynthesis. tandfonline.com Their well-characterized genomes and the availability of powerful genetic tools have facilitated the identification and functional analysis of the "COQ" (in eukaryotes) and "ubi" (in prokaryotes) genes. tandfonline.com
The systematic creation of gene knockout mutants, where a specific gene is deleted from the genome, has been a cornerstone of CoQ10 research. frontiersin.org In E. coli and S. cerevisiae, collections of single-gene deletion mutants are available, allowing for large-scale screening of their ability to produce CoQ. frontiersin.org Mutants that are unable to synthesize CoQ are then analyzed to identify the specific intermediate that accumulates. This approach directly links a gene to a particular enzymatic step in the pathway. For instance, a knockout of the gene encoding the enzyme that adds the decaprenyl tail to 4-hydroxybenzoate (B8730719) would be expected to accumulate 4-hydroxybenzoate.
Complementation studies are the logical next step after a gene knockout is created. frontiersin.org In these experiments, a functional copy of the deleted gene is reintroduced into the mutant organism. If the reintroduction of the gene restores CoQ10 synthesis, it confirms that the deleted gene is indeed responsible for the observed biochemical defect. mdpi.com This approach has been widely used to validate the function of newly discovered COQ and ubi genes. mdpi.comportlandpress.com Furthermore, expressing human COQ genes in yeast knockout strains has been a powerful tool to assess the function of human gene variants and their potential role in primary CoQ10 deficiencies. portlandpress.com
In addition to knocking out genes, researchers can also overexpress them, leading to an increased production of the corresponding enzyme. Overexpression of key enzymes in the CoQ10 pathway can lead to increased production of CoQ10, a strategy that has been explored for the biotechnological production of this important molecule. frontiersin.org
More recently, the advent of CRISPR-Cas9 gene editing technology has revolutionized the study of CoQ10 biosynthesis. mdpi.comnih.gov CRISPR allows for precise and targeted modifications of the genome, including the creation of gene knockouts, the introduction of specific mutations, and the regulation of gene expression. nih.govmdpi.com This technology has been used to create cellular and animal models of CoQ10 deficiency by introducing mutations found in patients. mdpi.comcsic.es For example, CRISPR-Cas9 has been used to generate human cell lines with knockouts in specific COQ genes, providing a platform to study the cellular consequences of CoQ10 deficiency and to test potential therapeutic interventions. mdpi.comnih.gov CRISPR-based screening has also been employed to identify new genes that regulate CoQ10 biosynthesis. nih.gov
Table 2: Comparison of Genetic Manipulation Techniques
| Technique | Principle | Application in CoQ10 Research |
|---|---|---|
| Gene Knockout | Deletion of a specific gene. frontiersin.org | Identification of essential genes for CoQ10 biosynthesis and the function of individual enzymes. frontiersin.org |
| Complementation | Reintroduction of a functional gene into a knockout mutant. frontiersin.org | Confirmation of gene function and analysis of human gene variants in yeast models. portlandpress.com |
| Overexpression | Increased expression of a specific gene. | Enhancement of CoQ10 production for biotechnological purposes. |
| CRISPR-Cas9 | Targeted genome editing. nih.gov | Creation of precise disease models, functional genomics screens, and gene regulation studies. mdpi.comcsic.esnih.gov |
Enzymatic Assays and Protein Characterization
While genetic studies can identify the genes involved in a pathway, a full understanding requires the biochemical characterization of the encoded enzymes. This involves studying the enzymes in isolation, determining their specific catalytic activities, and understanding their structure.
A powerful approach to studying enzymatic reactions is to reconstitute them in vitro, outside of the complex cellular environment. acs.org This involves purifying the enzyme of interest and providing it with its specific substrates to observe the reaction. For the CoQ10 pathway, this has been challenging due to the membrane-bound nature of many of the enzymes and the hydrophobicity of the lipid intermediates. nih.govnih.gov
Despite these challenges, researchers have successfully reconstituted several steps of the CoQ10 biosynthetic pathway in vitro. acs.orgbiorxiv.org This has allowed for the direct demonstration of the function of individual enzymes and the characterization of their kinetic properties. For example, the prenyltransferase that attaches the decaprenyl tail to 4-hydroxybenzoate has been studied in vitro to understand its substrate specificity and reaction mechanism. nih.govnih.govresearchgate.net
Determining the three-dimensional structure of the enzymes in the CoQ10 pathway provides invaluable insights into their mechanism of action. X-ray crystallography has been the primary technique used for this purpose. tandfonline.com By crystallizing a purified protein and diffracting X-rays through the crystal, scientists can determine the precise arrangement of atoms in the protein.
Isolation and Purification Techniques for Intermediates
The study of this compound, a key intermediate in the biosynthesis of Coenzyme Q10 (CoQ10), relies on effective methods for isolating and purifying it and its related precursor compounds from complex biological mixtures. hmdb.canih.gov Researchers employ a variety of chromatographic techniques to achieve the high levels of purity required for structural elucidation and further analysis. nih.govhilarispublisher.com
Commonly, the initial step involves solvent extraction from biological sources, such as fermentation broths or tissues, to create a crude lipid extract. hilarispublisher.comasm.org This extract, containing a mixture of lipids and other molecules, then undergoes further separation.
High-performance liquid chromatography (HPLC) is a cornerstone technique, offering high resolution and sensitivity for separating complex mixtures. hilarispublisher.comimrpress.com Non-aqueous reversed-phase HPLC is particularly effective for resolving the hydrophobic intermediates of CoQ10 biosynthesis. sphinxsai.com Different column chemistries, such as C8 and C18, are selected based on the specific separation requirements. imrpress.comsphinxsai.com For instance, a C8 column has been shown to be suitable for separating CoQ10 from its process impurities with less tailing. sphinxsai.com
Another powerful method is high-speed counter-current chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases. nih.gov HSCCC has been successfully applied to purify CoQ10 from crude fermentation extracts, demonstrating advantages in purity, recovery, and yield when compared to traditional silica (B1680970) gel chromatography. nih.gov A non-aqueous two-phase solvent system, such as heptane-acetonitrile-dichloromethane, is carefully selected to achieve optimal separation. nih.gov
Silica gel column chromatography is a fundamental and widely used preparative technique for the initial purification of these intermediates. hilarispublisher.comnih.gov The crude extract is loaded onto a silica gel column, and a solvent gradient is used to elute fractions with increasing polarity, thereby separating the compounds based on their differential adsorption to the silica. nih.gov
For more advanced and efficient separation, supercritical fluid chromatography (SFC) has been introduced. This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. google.com SFC is noted for its high separation efficiency, reduced organic solvent consumption, and suitability for large-scale industrial applications, offering a green and economical alternative for purifying CoQ10 and its intermediates. google.com
The table below summarizes various chromatographic techniques used for the isolation and purification of CoQ10 and its biosynthetic intermediates.
| Technique | Stationary/Solvent System | Application | Key Findings/Advantages |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C8 or C18 columns with mobile phases like acetonitrile (B52724) and isopropanol. sphinxsai.com | Separation and quantification of CoQ10 and its process impurities. sphinxsai.com | High resolution and sensitivity; capable of separating structurally similar homologues. imrpress.comsphinxsai.com |
| High-Speed Counter-Current Chromatography (HSCCC) | Non-aqueous two-phase solvent system (e.g., heptane-acetonitrile-dichloromethane). nih.gov | Purification of CoQ10 from crude fermentation extracts. nih.gov | Higher purity (97.8%), recovery (88%), and yield (26.4%) compared to silica gel chromatography. nih.gov |
| Silica Gel Column Chromatography | Silica gel stationary phase with eluents like petroleum ether and ethyl acetate. nih.gov | Initial purification of crude extracts to isolate key intermediates. hilarispublisher.comnih.gov | A fundamental, widely used preparative technique for fractionation based on polarity. hilarispublisher.com |
| Supercritical Fluid Chromatography (SFC) | Supercritical CO2 with an entrainer (e.g., n-propanol) as the mobile phase. google.com | Separation of CoQ10 from its homologous compounds in crude extracts. google.com | High efficiency, reduced use of organic solvents, environmentally friendly, and suitable for industrial scale-up. google.com |
| Thin-Layer Chromatography (TLC) | Silica Gel G plates with solvent systems like ethyl acetate-hexane. asm.org | Initial chromatography of lipid extracts and monitoring of fractions. nih.govasm.org | Used for rapid analysis and locating compounds on plates for subsequent elution. asm.org |
Omics-based Approaches (e.g., Proteomics, Metabolomics)
Omics-based methodologies, including proteomics and metabolomics, provide a powerful, systems-level view of the biosynthetic pathway of Coenzyme Q10, where this compound is an intermediate. nih.govnih.gov These advanced approaches allow for the comprehensive analysis of the proteins (proteomics) and small-molecule metabolites (metabolomics) involved in a biological system, offering deep insights into the functional roles of specific genes and the regulation of metabolic pathways. nih.govmdpi.com
Proteomics studies, often utilizing mass spectrometry, have been instrumental in understanding the composition and dynamics of the CoQ biosynthetic complex (also known as complex Q or the CoQ-synthome). nih.gov Research has shown that the enzymes responsible for the final stages of CoQ biosynthesis assemble into a multi-subunit complex in the inner mitochondrial membrane. nih.govportlandpress.com Global proteomics analyses have revealed that the deletion of certain COQ genes, such as Coq8a or Coq9, results in a significant and selective depletion of multiple other COQ proteins, not just the protein encoded by the deleted gene. nih.gov This indicates a strong interdependency among these proteins for the stability and function of the entire complex. nih.gov
Metabolomics, the large-scale study of small molecules, complements proteomics by identifying and quantifying the metabolic intermediates and end-products of the CoQ pathway. nih.gov By analyzing the metabolome of mutant organisms deficient in a specific COQ gene, researchers can identify which intermediates accumulate, thereby pinpointing the specific step in the pathway that is blocked. portlandpress.com For instance, mutations in several coq genes in yeast lead to the accumulation of the precursor 4-hydroxybenzoic acid (PHB). nih.gov The integration of proteomics and metabolomics has been crucial in confirming the function of genes like COQ6, whose human homolog was shown to be involved in the conversion of 4-hydroxybenzaldehyde (B117250) to 4-hydroxybenzoic acid. portlandpress.com
These omics approaches are not limited to model organisms like yeast but are also applied to study CoQ10 biosynthesis in humans, helping to elucidate the molecular basis of CoQ10 deficiencies. portlandpress.comtandfonline.com The combination of these high-throughput techniques provides a robust framework for discovering new components of the pathway and understanding its intricate regulation. nih.govrsc.org
The following table details key research findings derived from the application of omics-based approaches to the study of the CoQ10 biosynthetic pathway.
| Omics Approach | Organism/System | Key Research Finding | Implication for this compound & CoQ10 Biosynthesis |
| Proteomics (Global Mass Spectrometry) | Mice | Deletion of Coq8a or Coq9 genes leads to the depletion of numerous COQ proteins. nih.gov | Demonstrates the existence of a stable "Complex Q" where the loss of one component destabilizes others, affecting the entire pathway. |
| Proteomics (Affinity Enrichment Mass Spectrometry) | Human Cells | Revealed a dynamic network of protein-protein interactions between COQ3–COQ9. nih.gov | Supports the model of a "CoQ-synthome" or metabolon, where sequential enzymes are physically associated for efficient substrate channeling. nih.gov |
| Metabolomics & Proteomics (Integrated) | Yeast (Saccharomyces cerevisiae) | Deletion of coq3–9 genes caused accumulation of the precursor PPHB and depletion of multiple Coq proteins. nih.gov | Highlights the interdependence of Coq proteins and the role of intermediates in the stability of the biosynthetic complex. nih.gov |
| Metabolomics, Proteomics, Lipidomics (Multi-omics) | Yeast (hfd1 mutant) | Confirmed that the human homolog ALDH3A1 restores CoQ6 biosynthesis by oxidizing 4-hydroxybenzaldehyde to 4-hydroxybenzoic acid. portlandpress.com | Provides a powerful method to functionally characterize genes and enzymes within the pathway leading to this compound. |
| Metabolomics | Human Cells (COQ2-deficient) | Treatment with 4-hydroxybenzoic acid (4HB) restored CoQ10 levels and increased the steady-state levels of COQ4 and COQ7 proteins. portlandpress.com | Shows that providing a downstream metabolite can bypass a biosynthetic block and also stabilize other proteins in the CoQ-synthome. portlandpress.com |
Future Research Directions in 2 Decaprenyl 6 Methoxyphenol Biology
Elucidation of Remaining Unidentified Enzymes in Eukaryotic Pathways
Despite the identification of numerous COQ genes, the complete enzymatic roster for eukaryotic CoQ biosynthesis is not yet fully established. pagliarinilab.orgnih.gov Several steps in the pathway are catalyzed by enzymes that remain unknown, representing a significant gap in our understanding. portlandpress.commdpi.com
A primary challenge is to identify the enzymes responsible for the initial steps of head group synthesis in mammals, specifically the multi-step conversion of tyrosine to 4-hydroxybenzoate (B8730719) (4-HB), the precursor of the benzoquinone ring. nih.govportlandpress.com While this process is fundamental, the specific enzymes involved have yet to be characterized. portlandpress.com Furthermore, within the mitochondrial inner membrane where the final modifications to the benzoquinone ring occur, the enzymes responsible for the C1-hydroxylation and the final decarboxylation step have not been identified. mdpi.comd-nb.info
Additionally, some proteins are known to be essential for CoQ synthesis, but their precise molecular functions are unclear. tandfonline.com For instance, COQ4 is indispensable for CoQ biosynthesis, yet its amino acid sequence lacks homology to any known enzymatic domains, suggesting a possible structural or chaperone role within the biosynthetic complex. tandfonline.complos.org Similarly, the exact function of COQ9 remains unknown, though it is hypothesized to act as an auxiliary protein, possibly assisting the COQ7 hydroxylase. mdpi.comtandfonline.complos.org Future research employing advanced genetic, proteomic, and biochemical approaches is crucial to identify these missing enzymes and clarify the roles of essential non-enzymatic proteins. pagliarinilab.org
| Component | Status in Eukaryotic CoQ10 Biosynthesis | Research Focus |
| Tyrosine to 4-HB Pathway | Enzymes are unidentified in mammals. nih.govportlandpress.com | Identification of the complete enzymatic cascade for benzoquinone ring precursor synthesis. |
| C1-Hydroxylase | The specific enzyme responsible for this hydroxylation step is unknown. d-nb.info | Discovery and characterization of the C1-hydroxylating enzyme. |
| Decarboxylase | The enzyme for the final decarboxylation step has not been identified. mdpi.com | Isolation and functional analysis of the terminal decarboxylase. |
| COQ4 Protein | Essential for CoQ synthesis, but its enzymatic function is unknown. tandfonline.complos.org | Elucidation of its specific role, whether enzymatic, structural, or regulatory. |
| COQ9 Protein | Required for CoQ synthesis, but its precise function is unclear; possibly regulatory. mdpi.comtandfonline.com | Determining its interaction with other COQ proteins and its role in substrate handling. |
Comprehensive Understanding of CoQ Synthome Composition and Dynamics
The terminal steps of CoQ biosynthesis, including the reactions involving 2-decaprenyl-6-methoxyphenol, are orchestrated by a large, multi-subunit protein complex located on the matrix side of the inner mitochondrial membrane. nih.gov This complex, known as the "CoQ synthome" or "Complex Q," is believed to enhance catalytic efficiency and channel hydrophobic intermediates to prevent their escape into the membrane, which could be toxic. portlandpress.comnih.gov
A major direction for future research is to achieve a complete characterization of the CoQ synthome. mdpi.com While many of the core COQ proteins (COQ3–COQ9) are considered components, the precise stoichiometry, three-dimensional architecture, and dynamic nature of this complex remain poorly understood. nih.govnih.gov Genetic studies in yeast have revealed a significant interdependence among Coq proteins; the deletion of one often leads to the instability and degradation of several others, indicating that the complex assembles as a highly integrated unit. nih.gov
Future work must focus on defining the full complement of proteins in the synthome, including transiently associated factors and auxiliary proteins. pagliarinilab.org It is also crucial to understand how the complex assembles and what role CoQ intermediates and the final CoQ product play in its stability and regulation. portlandpress.comnih.gov Advanced structural biology techniques, such as cryo-electron microscopy, combined with sophisticated proteomics, will be instrumental in mapping the intricate network of protein-protein and protein-lipid interactions that govern the synthome's function. nih.gov
| Aspect of CoQ Synthome | Current Knowledge | Future Research Goals |
| Composition | Core components include COQ3-COQ9 proteins. nih.gov | Identify all stable and transiently associated proteins; determine precise stoichiometry. nih.gov |
| Architecture | Believed to be a high molecular weight complex on the inner mitochondrial membrane. nih.gov | Resolve the high-resolution 3D structure; map the active sites of each enzyme within the complex. |
| Assembly & Stability | Assembly is highly interdependent; loss of one component can destabilize the complex. nih.gov | Elucidate the assembly pathway and the role of lipid intermediates in promoting stability. portlandpress.comnih.gov |
| Dynamics | Believed to be dynamic to accommodate substrate entry and product release. | Characterize conformational changes during the catalytic cycle and in response to metabolic signals. |
Characterization of Novel Regulatory Mechanisms Affecting Intermediate Flow
The rate of CoQ biosynthesis must be precisely regulated to meet the cell's metabolic demands, implying that the flow of intermediates like this compound is tightly controlled. While some regulatory aspects are known, a comprehensive picture of the mechanisms governing the pathway is still missing. Future research must aim to uncover the novel regulatory layers that fine-tune CoQ production.
Key areas of investigation include:
Post-translational Modifications: The protein kinase COQ8 (ADCK3/ADCK4 in humans) is known to phosphorylate CoQ proteins, which is thought to regulate the stability and activity of the CoQ synthome. tandfonline.com However, the full range of targets for COQ8 and other potential modifying enzymes (e.g., phosphatases, acetyltransferases) needs to be explored. d-nb.info
Protein Abundance Control: In yeast, the abundance of the Coq5 methyltransferase is controlled at the post-transcriptional level by the Puf3 RNA-binding protein. d-nb.info Similar mechanisms may exist in mammals to regulate the expression of key COQ enzymes, representing an important area for future study.
Allosteric Regulation: Auxiliary proteins like COQ9 are believed to bind lipid intermediates and may allosterically regulate the activity of catalytic subunits like COQ7. mdpi.comnih.gov Understanding how these non-catalytic components sense the levels of CoQ intermediates and modulate enzyme function is a critical research goal.
Metabolite Feedback: The synthesis pathway is dependent on precursors from other metabolic routes, such as S-adenosyl-L-methionine (SAM) for the methylation steps catalyzed by COQ3. How the availability of these metabolites provides feedback to regulate intermediate flow is not fully understood. d-nb.info
| Regulatory Mechanism | Example/Hypothesis | Future Research Objective |
| Phosphorylation | COQ8 kinase phosphorylates Coq proteins to regulate synthome activity. tandfonline.com | Identify all phosphorylation sites and their functional impact on the CoQ pathway. |
| Protein Abundance | Yeast Puf3 protein regulates Coq5 mRNA, controlling its abundance. d-nb.info | Discover and characterize RNA-binding proteins and other factors that control COQ gene expression in mammals. |
| Auxiliary Proteins | COQ9 may bind intermediates and regulate COQ7 activity. mdpi.comnih.gov | Define the mechanism by which COQ9 and COQ4 influence synthome function and intermediate flow. |
| Metabolite Sensing | The availability of SAM for methylation reactions likely influences the pathway rate. d-nb.info | Uncover how the synthome senses levels of precursors and intermediates to modulate its output. |
Interplay Between Ubiquinone and Other Metabolic Pathways
Ubiquinone does not function in isolation; its biosynthesis and function are deeply integrated with other core metabolic pathways. A complete understanding of this compound biology requires a broader view of this metabolic network. Future research should focus on further delineating these crucial metabolic intersections.
The key known and emerging connections are:
Mevalonate (B85504) Pathway: The decaprenyl side chain of CoQ10 is synthesized via the mevalonate pathway, which is also responsible for producing cholesterol and dolichol. mdpi.com This shared origin is clinically significant, as statins, which inhibit the HMG-CoA reductase enzyme in this pathway, can lead to secondary CoQ10 deficiencies. mdpi.com The regulatory nodes that determine the flux of precursors towards either sterol or ubiquinone synthesis need further characterization.
De Novo Pyrimidine Biosynthesis: CoQ acts as the essential electron acceptor for dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme in the synthesis of pyrimidines (precursors for DNA and RNA). d-nb.infomdpi.com This positions CoQ at the crossroads of energy metabolism and nucleotide synthesis.
Fatty Acid and Amino Acid Oxidation: The electron transport flavoprotein dehydrogenase (ETFDH) transfers electrons from the beta-oxidation of fatty acids and the catabolism of branched-chain amino acids to the CoQ pool. mdpi.com This links cellular energy status and nutrient utilization directly to the redox state of CoQ.
Antioxidant Networks: As a potent lipid-soluble antioxidant, CoQ works in concert with other antioxidant systems (e.g., Vitamin E) to protect cellular membranes from oxidative damage. nih.gov The precise mechanisms of interaction and regeneration between these systems are an active area of research.
| Metabolic Pathway | Nature of Interaction with Ubiquinone (CoQ) | Area for Future Investigation |
| Mevalonate Pathway | Provides the isoprenoid side chain for CoQ biosynthesis. mdpi.com | Understanding the mechanisms that partition precursors between CoQ and cholesterol synthesis. |
| Pyrimidine Biosynthesis | CoQ is the direct electron acceptor for the DHODH enzyme. d-nb.infomdpi.com | Exploring how CoQ availability signals to control the rate of nucleotide production. |
| Fatty Acid β-Oxidation | CoQ accepts electrons from ETFDH, linking fatty acid breakdown to the respiratory chain. mdpi.com | Investigating how the redox state of the CoQ pool regulates the rate of fatty acid catabolism. |
| Amino Acid Catabolism | CoQ accepts electrons from the breakdown of branched-chain amino acids via ETFDH. mdpi.com | Delineating the role of CoQ in integrating amino acid metabolism with cellular energy production. |
常见问题
Basic Research Questions
Q. What is the enzymatic role of 2-decaprenyl-6-methoxyphenol in Coenzyme Q10 (CoQ10) biosynthesis, and how can its metabolic intermediates be tracked experimentally?
- Methodological Answer : this compound is a key intermediate in the CoQ10 pathway. UbiE methyltransferase catalyzes its conversion to 2-decaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone, while UbiG methylates 2-decaprenyl-6-hydroxyphenol to produce this compound . To track its metabolism, use quantitative RT-PCR to measure mRNA levels of ubiE and ubiG in genetically engineered strains (e.g., Rhodobacter sphaeroides), combined with HPLC or LC-MS to quantify intermediates. Gene overexpression studies (e.g., via plasmid-based systems like pRKubiE) can validate enzymatic activity .
Q. How can researchers ensure accurate quantification of this compound in microbial cultures?
- Methodological Answer : Employ extraction protocols optimized for isoprenoid quinones, such as saponification with KOH/ethanol followed by hexane extraction. Quantify using reverse-phase HPLC with UV detection (λ = 275 nm) or LC-MS/MS for higher specificity. Validate methods with internal standards (e.g., deuterated analogs) to account for matrix effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in structural data for this compound derivatives?
- Methodological Answer : For crystallographic ambiguities, use the SHELX suite (e.g., SHELXL for refinement) to resolve electron density maps and assign stereochemistry. Pair this with density functional theory (DFT) calculations to validate molecular geometry. For conflicting NMR data, apply 2D techniques (HSQC, HMBC) and compare with synthetic standards .
Q. How can researchers optimize the stability of this compound during in vitro enzymatic assays?
- Methodological Answer : Degradation often arises from oxidation or light exposure. Use anaerobic chambers for oxygen-sensitive assays and stabilize the compound in dark, inert solvents (e.g., degassed dimethylformamide). Add antioxidants (e.g., BHT) at 0.1% (w/v) and validate stability via time-course HPLC .
Q. What genetic engineering approaches improve the yield of this compound in microbial systems?
- Methodological Answer : Overexpress ubiG and ubiE under strong promoters (e.g., puf in Rhodobacter) and optimize culture conditions (e.g., microaerobic light/dark cycles for R. sphaeroides). Use CRISPR interference to downcompete competing pathways (e.g., carotenoid biosynthesis). Monitor flux via 13C metabolic flux analysis .
Q. How do researchers address discrepancies in reported catalytic efficiencies of UbiE/UbiG with this compound?
- Methodological Answer : Standardize assay conditions (pH 7.5, 30°C, 0.1% Triton X-100 for membrane protein solubility) and use stopped-flow kinetics to measure initial reaction rates. Compare kcat/KM values across studies, accounting for substrate purity (validate via GC-MS) and enzyme isoforms .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing variability in this compound production across biological replicates?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in microbial cultures. Use principal component analysis (PCA) to identify covariates (e.g., dissolved oxygen, cell density) influencing yield. Report confidence intervals (95%) for production titers .
Q. How can cryo-EM complement crystallography in studying membrane-associated enzymes involving this compound?
- Methodological Answer : For enzymes like UbiE/UbiG, which are membrane-bound, use nanodisc-embedded cryo-EM to resolve conformational states. Pair with molecular dynamics simulations (e.g., GROMACS) to analyze substrate-binding dynamics. Validate with site-directed mutagenesis of active-site residues .
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
